3-Cyanoquinuclidin-3-yl acetate
Description
3-Cyanoquinuclidin-3-yl acetate is a quinuclidine derivative characterized by a cyano (-CN) group and an acetate (-OAc) moiety at the 3-position of the bicyclic quinuclidine scaffold. The quinuclidine core (1-azabicyclo[2.2.2]octane) confers rigidity and stereochemical stability, while the cyano and acetate substituents may influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3-cyano-1-azabicyclo[2.2.2]octan-3-yl) acetate |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)14-10(6-11)7-12-4-2-9(10)3-5-12/h9H,2-5,7H2,1H3 |
InChI Key |
SNQOLWZDRHCFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CN2CCC1CC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE typically involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYANO-1-AZABICYCLO[2.2.2]OCTAN-3-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key properties of 3-cyanoquinuclidin-3-yl acetate and related compounds, inferred from structural analogs and available evidence:
Detailed Comparative Analysis
Chemical Reactivity and Stability
- Allyl cyanide’s hazards (flammability, UN1992 classification) suggest similar risks for cyano-containing quinuclidine derivatives .
- Acetate Group: The acetate moiety, as seen in quinuclidin-3-yl acetate and vinyl acetate, may impart moderate hydrophilicity and susceptibility to esterase-mediated hydrolysis. This contrasts with allyl cyanide’s non-polar, volatile nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
